molecular formula C25H22N2O5 B6490310 N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 888445-22-5

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6490310
CAS RN: 888445-22-5
M. Wt: 430.5 g/mol
InChI Key: IOEINIFCIXTJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, also known as NEMBC, is a small molecule compound belonging to the class of compounds known as benzamides. It has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. NEMBC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to have a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. In particular, it has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been found to possess anti-inflammatory activity in both in vivo and in vitro models, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to possess anti-cancer activity, as it has been shown to inhibit the proliferation of various cancer cell lines. Furthermore, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess anti-viral activity, as it has been shown to inhibit the replication of various viruses, including HIV-1 and influenza virus. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess anti-bacterial activity, as it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to act through multiple mechanisms, including inhibition of angiogenesis, inhibition of cell proliferation, and modulation of the immune system. N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, and it has been suggested that this inhibition may be due to its ability to inhibit the activity of enzymes involved in the production of these cytokines. In addition, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the proliferation of various cancer cell lines, and this inhibition is believed to be due to its ability to inhibit the activity of enzymes involved in cell proliferation. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Furthermore, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
The main limitation of using N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its high cost. In addition, it is not always easy to obtain the compound in pure form, and it can be difficult to synthesize the compound in large quantities.

Future Directions

Given the wide range of biological activities and pharmacological effects of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, there are many potential future directions for research. These include further exploration of its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential therapeutic and diagnostic applications in various fields of medicine. In addition, further research could be conducted into the mechanism of action of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, as well as its potential side effects and toxicity. Furthermore, further research could be conducted into its potential use in drug delivery systems, and its potential use as a novel therapeutic agent. Finally, further research could be conducted into its potential use in the development of new diagnostic tools and the development of new drugs.

Synthesis Methods

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenylacetonitrile with 3-methoxybenzamido-1-benzofuran-2-carboxylic acid in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated in good yield.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-3-31-21-14-7-5-12-19(21)26-25(29)23-22(18-11-4-6-13-20(18)32-23)27-24(28)16-9-8-10-17(15-16)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEINIFCIXTJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.